molecular formula C10H13ClO2 B2445490 5-Chloro-2-(1-hydroxy-2-methylpropyl)phenol CAS No. 96126-91-9

5-Chloro-2-(1-hydroxy-2-methylpropyl)phenol

Cat. No.: B2445490
CAS No.: 96126-91-9
M. Wt: 200.66
InChI Key: RZRLJNSCINQDTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-(1-hydroxy-2-methylpropyl)phenol is an organic compound with the molecular formula C10H13ClO2. It is a chlorinated phenol derivative, characterized by the presence of a chlorine atom at the 5th position and a hydroxy-2-methylpropyl group at the 2nd position of the phenol ring. This compound is known for its antimicrobial properties and is used in various applications, including personal care products and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(1-hydroxy-2-methylpropyl)phenol typically involves the chlorination of 2-(1-hydroxy-2-methylpropyl)phenol. The reaction is carried out using chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) in the presence of a catalyst. The reaction conditions include maintaining a controlled temperature and pH to ensure selective chlorination at the 5th position .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The process involves the use of automated systems to monitor and adjust the reaction conditions in real-time .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(1-hydroxy-2-methylpropyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-2-(1-hydroxy-2-methylpropyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The antimicrobial activity of 5-Chloro-2-(1-hydroxy-2-methylpropyl)phenol is primarily due to its ability to disrupt the cell membrane of microorganisms. The compound interacts with the lipid bilayer, causing increased permeability and leakage of cellular contents, ultimately leading to cell death. The hydroxyl group plays a crucial role in this interaction by forming hydrogen bonds with membrane lipids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-(1-hydroxy-2-methylpropyl)phenol is unique due to its specific substitution pattern, which imparts distinct antimicrobial properties. Unlike triclosan and chloroxylenol, this compound has a hydroxy-2-methylpropyl group that enhances its solubility and interaction with microbial cell membranes, making it a potent antimicrobial agent .

Properties

IUPAC Name

5-chloro-2-(1-hydroxy-2-methylpropyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO2/c1-6(2)10(13)8-4-3-7(11)5-9(8)12/h3-6,10,12-13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZRLJNSCINQDTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=C(C=C(C=C1)Cl)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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